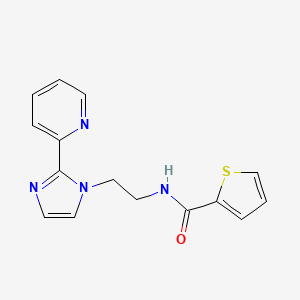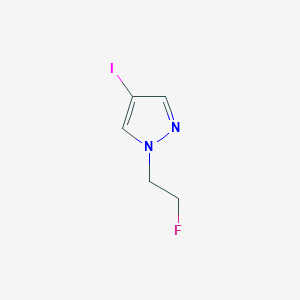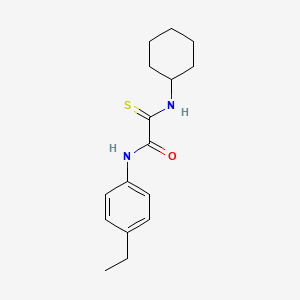![molecular formula C25H27N3O4S2 B2561548 N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 868965-83-7](/img/structure/B2561548.png)
N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates2. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives2.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. The exact method would depend on the specific properties of the compound.Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques such as NMR, mass spectrometry, and chromatographic methods. The exact reactions a compound can undergo would depend on its functional groups and overall structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, melting point can be determined using a melting point apparatus, solubility can be determined experimentally in various solvents, and the compound’s reactivity can be studied using various chemical reactions.科学的研究の応用
Cholinesterase Inhibition and Antioxidant Activity
Research on thiophene derivatives, such as the synthesis and evaluation of thiophene-2-carboxamide Schiff base derivatives, has demonstrated significant potential in inhibiting cholinesterase enzymes. These enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), are key targets for treatments of neurodegenerative diseases like Alzheimer's. One study found that these derivatives are effective dual inhibitors, showcasing high inhibition percentages against both BChE and AChE, with some compounds also displaying good antioxidant potential. This indicates their potential use in designing treatments for neurodegenerative disorders (Kausar et al., 2021).
Antibiotic and Antibacterial Applications
Another avenue of research has explored the synthesis of thiophene derivatives for new antibiotic and antibacterial drugs. These compounds have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents (Ahmed, 2007).
Molecular Docking and Drug Design
The application of molecular docking studies to thiophene derivatives has furthered understanding of their interaction with biological targets. This approach aids in the rational design of more potent and selective inhibitors for enzymes or receptors, by predicting the binding efficiency and orientation of these molecules within target sites. Such studies are invaluable in the drug development process, allowing for the optimization of compound structures to enhance therapeutic efficacy and reduce side effects.
Antifungal and Antianxiety Activities
Research on thiophene derivatives has also uncovered compounds with notable antifungal and antianxiety activities. This suggests their potential as leads in developing treatments for fungal infections and anxiety disorders. The synthesis of novel thiophene derivatives and evaluation of their biological activities lay the groundwork for discovering new drugs with improved efficacy and safety profiles (Amr et al., 2010).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of compounds. However, for novel compounds, these may not be readily available and safety assessments may need to be conducted.
将来の方向性
The future directions for research into a compound would depend on its properties and potential applications. This could involve further studies into its synthesis, properties, and potential uses.
Please note that this is a general overview and the specific details for your compound may vary. For detailed information, it would be necessary to conduct specific studies or consult with a specialist in the field.
特性
IUPAC Name |
N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-26-24(30)22-20-11-7-4-8-12-21(20)33-25(22)27-23(29)17-13-15-19(16-14-17)34(31,32)28(2)18-9-5-3-6-10-18/h3,5-6,9-10,13-16H,4,7-8,11-12H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRZDQKQQAOFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2561465.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561467.png)
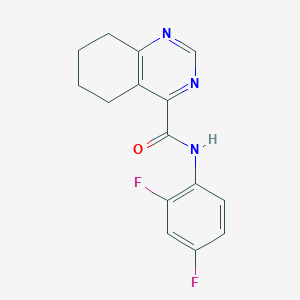
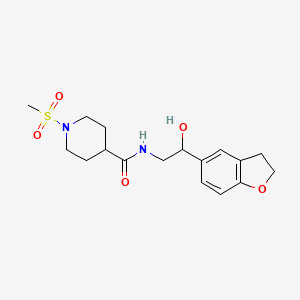
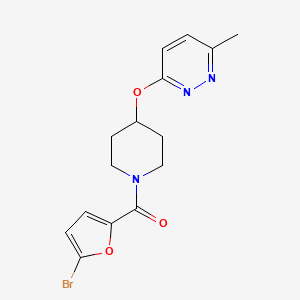
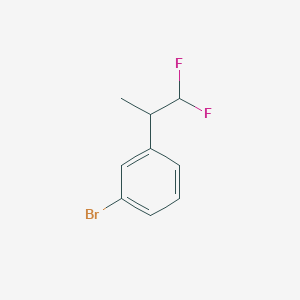
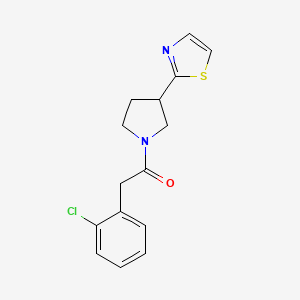
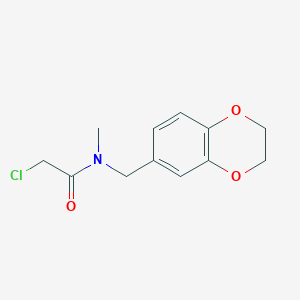
![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)
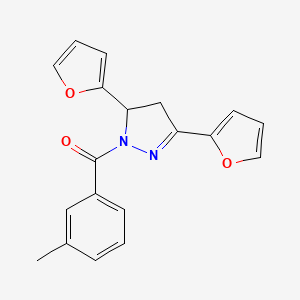
![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)
